molecular formula C14H20BrNO B4826819 1-[3-(4-bromophenoxy)propyl]piperidine

1-[3-(4-bromophenoxy)propyl]piperidine

Cat. No.: B4826819
M. Wt: 298.22 g/mol
InChI Key: MLWBBIHNWWLNFG-UHFFFAOYSA-N
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Description

1-[3-(4-Bromophenoxy)propyl]piperidine is a piperidine derivative characterized by a phenoxypropyl side chain substituted with a bromine atom at the para position of the phenyl ring. The bromine substituent enhances lipophilicity and may influence binding affinity to biological targets compared to other halogens (e.g., Cl, F) or alkyl groups .

Properties

IUPAC Name

1-[3-(4-bromophenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWBBIHNWWLNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Pharmacological Activities

Piperidine derivatives with modifications to the phenoxypropyl side chain or the piperidine ring exhibit diverse biological activities. Key structural analogs and their properties are summarized below:

Table 1: Structural and Pharmacological Comparison of Piperidine Derivatives
Compound Name Substituent (R) Biological Activity Key Findings Reference ID
1-[3-(4-Bromophenoxy)propyl]piperidine 4-Bromophenyl H3R antagonism, antiviral (potential) Noted for lipophilicity; anti-HCMV activity in related bromophenoxy analogs
DL76 4-tert-Butylphenyl H3R antagonism IC50 = 7.81 nM (H3R); pharmacokinetic profile in rats studied
1-[3-(4-Chlorophenoxy)propyl]piperidine 4-Chlorophenyl Calcium channel blocking, antihypertensive 17% BP reduction at 10 mg/kg; superior to nifedipine in efficacy
Pitolisant (WAKIX®) 3-(4-Chlorophenyl)propoxy H3R antagonism, narcolepsy treatment Marketed drug; Ki = 1.2 nM (H3R); patent-protected until 2025+
1-[3-(4-Fluorophenoxy)propyl]piperidine 4-Fluorophenyl H3R antagonism Moderate affinity (Ki = 15 nM)
UK-78,282 4-Methoxyphenyl Kv1.3 potassium channel blockade Synthesized as a channel blocker; structurally distinct due to diphenylmethoxy group

Substituent Effects on Activity

  • Halogen Substituents: Bromine (Br): Enhances lipophilicity and membrane permeability, critical for CNS-targeted drugs. Chlorine (Cl): Balances lipophilicity and electronic effects. 4-Chloro derivatives (e.g., Pitolisant) exhibit high H3R affinity (Ki < 5 nM) and antihypertensive activity . Fluorine (F): Reduces metabolic degradation but lowers affinity compared to Cl or Br .
  • Alkyl and Aryl Modifications :

    • tert-Butyl (DL76) : Increases steric bulk, improving receptor selectivity and metabolic stability .
    • Methoxy (UK-78,282) : Introduces hydrogen-bonding capacity, altering target specificity (e.g., Kv1.3 vs. H3R) .

Key Pharmacological Findings

Antihypertensive Activity :

  • The 4-chloro analog (compound 93) reduced blood pressure by 17% at 10 mg/kg in SHR rats, outperforming nifedipine at low doses .
  • Bromine-substituted analogs lack direct antihypertensive data but share structural motifs with active calcium channel blockers .

H3R Antagonism: DL76 (4-tert-butyl) and Pitolisant (4-chloro) are potent H3R antagonists with nanomolar affinity, validated in autoradiography and pharmacokinetic studies . Bromine-substituted derivatives are less studied for H3R but may exhibit similar or improved binding due to halogen interactions .

Antiviral Potential: 1-[5-(4-Bromophenoxy)pentyl]uracil derivatives demonstrated anti-HCMV activity, suggesting bromophenoxy groups enhance antiviral efficacy .

Q & A

Q. What are the recommended synthetic routes for 1-[3-(4-bromophenoxy)propyl]piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting a bromophenoxy precursor (e.g., 4-bromophenol) with a propylpiperidine derivative under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile. For example:
  • Step 1 : Alkylation of piperidine with 3-bromopropyl bromide to form 3-(piperidin-1-yl)propyl bromide.
  • Step 2 : Coupling with 4-bromophenol via a Williamson ether synthesis (60–80°C, 12–24 hours) .
    Optimization includes adjusting stoichiometry (1:1.2 molar ratio of piperidine derivative to bromophenol), solvent choice (DMF improves yield over THF), and temperature control to minimize side reactions. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N-CH₂ protons) and bromophenoxy group (aromatic protons at δ ~6.8–7.4 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₁₈BrNO⁺ requires m/z 296.06).
  • HPLC : Assess purity (>95% peak area) using a C18 column (acetonitrile/water gradient) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles.

Q. How can researchers screen for potential biological activity of this compound in early-stage studies?

  • Methodological Answer :
  • In vitro assays : Test against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or ELISA. The bromophenoxy group may confer halogen bonding with proteins .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
  • Solubility and stability : Pre-screen in PBS (pH 7.4) and simulated gastric fluid (37°C, 24 hours) to guide formulation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-Br bond stability) and electron density maps to identify reactive sites. Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability (logP ~2.5–3.0).
  • Reaction Pathway Optimization : Tools like ICReDD integrate quantum calculations with experimental data to refine synthetic routes (e.g., solvent-free conditions) .

Q. What experimental designs are suitable for resolving contradictions in reported biological activity data?

  • Methodological Answer :
  • Factorial Design : Test variables (concentration, pH, temperature) in a 2³ matrix to isolate confounding factors. For example, varying pH (6.5 vs. 7.4) and incubation time (12 vs. 24 hours) to assess cytotoxicity discrepancies .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values across multiple replicates.
  • Meta-Analysis : Compare datasets via statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or batch effects .

Q. How can researchers investigate the metabolic stability of this compound in preclinical models?

  • Methodological Answer :
  • In vitro Metabolism : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Phase I metabolites (e.g., hydroxylation at the piperidine ring) are common .
  • Isotope Labeling : Synthesize a deuterated analog (e.g., deuterium at the propyl chain) to track metabolic pathways.
  • Pharmacokinetic Profiling : Administer intravenously/orally to rodents (5–10 mg/kg) and measure plasma half-life (t₁/₂) and bioavailability (%F) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(4-bromophenoxy)propyl]piperidine
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1-[3-(4-bromophenoxy)propyl]piperidine

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